molecular formula C5H10N2O3 B176488 H-N-Me-D-Asn-OH CAS No. 117414-80-9

H-N-Me-D-Asn-OH

Cat. No.: B176488
CAS No.: 117414-80-9
M. Wt: 146.14 g/mol
InChI Key: LNSMPSPTFDIWRQ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-N-Me-D-Asn-OH is a chiral amino acid derivative with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-N-Me-D-Asn-OH can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: H-N-Me-D-Asn-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite for N-nitrosation , and various electrophiles for alkylation reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, N-nitrosation with tert-butyl nitrite yields N-nitroso derivatives, while alkylation reactions produce various substituted amino acid derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to H-N-Me-D-Asn-OH include other amino acid derivatives such as 2-amino-2-methylmalonic acid and its enantiomers . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2R)-4-amino-2-(methylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSMPSPTFDIWRQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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